molecular formula C15H17N5O4 B10959886 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10959886
M. Wt: 331.33 g/mol
InChI Key: XXFIOHSZZIECTK-UHFFFAOYSA-N
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Description

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide is a complex organic molecule featuring a pyrazole ring substituted with nitro and methyl groups, and an ethanimidamide moiety linked to a 3-methylphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position.

    Substitution with Dimethyl Groups:

    Formation of the Ethanimidamide Moiety: The ethanimidamide group is synthesized separately, often starting from ethylamine and involving acylation reactions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the ethanimidamide moiety. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions involving the methyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler analog lacking the ethanimidamide moiety.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another related compound with a benzoic acid group instead of the ethanimidamide moiety.

Uniqueness

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide: is unique due to its combination of a nitro-substituted pyrazole ring and an ethanimidamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 3-methylbenzoate

InChI

InChI=1S/C15H17N5O4/c1-9-5-4-6-12(7-9)15(21)24-18-13(16)8-19-11(3)14(20(22)23)10(2)17-19/h4-7H,8H2,1-3H3,(H2,16,18)

InChI Key

XXFIOHSZZIECTK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/CN2C(=C(C(=N2)C)[N+](=O)[O-])C)\N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)N

Origin of Product

United States

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